Cas no 86688-96-2 (2-(1H-pyrrol-3-yl)acetic acid)

2-(1H-pyrrol-3-yl)acetic acid structure
2-(1H-pyrrol-3-yl)acetic acid structure
Produktname:2-(1H-pyrrol-3-yl)acetic acid
CAS-Nr.:86688-96-2
MF:C6H7NO2
MW:125.125281572342
MDL:MFCD09800534
CID:1016755
PubChem ID:410424

2-(1H-pyrrol-3-yl)acetic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (PYRROL-3-YL)-ACETIC ACID
    • 2-(1H-pyrrol-3-yl)acetic acid
    • methyl 2-(1-tosyl-3-pyrrolyl)acetate
    • (1H-Pyrrol-3-yl)acetic acid
    • (pyrryl-3)acetic acid
    • 1H-Pyrrole-3-acetic acid
    • 2-(Pyrrol-3-yl)acetic acid
    • 3-Pyrrolylacetic acid
    • (3-Pyrrolyl)acetic acid
    • 1H-Pyrrol-3-ylacetic acid
    • 2-(3-Pyrrolyl)acetic acid
    • 3-(Carboxymethyl)pyrrole
    • (1H-Pyrrol-3-yl)-acetic acid
    • MFCD09800534
    • SB62394
    • EN300-116087
    • Z1154253211
    • AKOS013061383
    • pyrrole-3-acetic acid
    • CS-0043321
    • 2-(1H-pyrrol-3-yl)aceticacid
    • AS-38248
    • 86688-96-2
    • SCHEMBL311759
    • DTXSID20328455
    • MDL: MFCD09800534
    • Inchi: 1S/C6H7NO2/c8-6(9)3-5-1-2-7-4-5/h1-2,4,7H,3H2,(H,8,9)
    • InChI-Schlüssel: LAZKLUQBPMKCFN-UHFFFAOYSA-N
    • Lächelt: O=C(CC1=CNC=C1)O

Berechnete Eigenschaften

  • Genaue Masse: 125.04800
  • Monoisotopenmasse: 125.048
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 114
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 53.1A^2
  • XLogP3: 0.2

Experimentelle Eigenschaften

  • Farbe/Form: White to Yellow Solid
  • Dichte: 1.3±0.1 g/cm3
  • Schmelzpunkt: Not available
  • Siedepunkt: 312.3±17.0 °C at 760 mmHg
  • Flammpunkt: 142.7±20.9 °C
  • Brechungsindex: 1.582
  • PSA: 53.09000
  • LogP: 0.64180
  • Dampfdruck: 0.0±0.7 mmHg at 25°C

2-(1H-pyrrol-3-yl)acetic acid Sicherheitsinformationen

2-(1H-pyrrol-3-yl)acetic acid Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2-(1H-pyrrol-3-yl)acetic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
AstaTech
65416-0.25/G
(PYRROL-3-YL)-ACETIC ACID
86688-96-2 97%
0.25g
$285 2023-09-16
abcr
AB285616-250 mg
(1H-Pyrrol-3-yl)-acetic acid; 97%
86688-96-2
250MG
€529.50 2023-03-08
Enamine
EN300-116087-0.25g
2-(1H-pyrrol-3-yl)acetic acid
86688-96-2 95%
0.25g
$193.0 2023-07-07
Enamine
EN300-116087-0.5g
2-(1H-pyrrol-3-yl)acetic acid
86688-96-2 95%
0.5g
$304.0 2023-07-07
Chemenu
CM196812-1g
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 95%+
1g
$889 2021-08-05
eNovation Chemicals LLC
D541773-1g
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 95%
1g
$680 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1113961-1g
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 97%
1g
¥3672.00 2024-04-27
Enamine
EN300-116087-10.0g
2-(1H-pyrrol-3-yl)acetic acid
86688-96-2 95%
10.0g
$2528.0 2023-07-07
Apollo Scientific
OR913592-250mg
(Pyrrol-3-yl)-acetic acid
86688-96-2 95%
250mg
£185.00 2025-02-21
Alichem
A109006759-1g
2-(1H-Pyrrol-3-yl)acetic acid
86688-96-2 97%
1g
$604.20 2023-08-31

2-(1H-pyrrol-3-yl)acetic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Synthesis of novel pyrrolyl-indomethacin derivatives
Serra Moreno, Judith; et al, European Journal of Medicinal Chemistry, 2012, 57, 391-397

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid ;  pH 4
Referenz
Investigation of SPR and electrochemical detection of antigen with polypyrrole functionalized by biotinylated single-chain antibody: A review (sic)
Le, H. Q. A.; et al, Analytica Chimica Acta, 2010, 674(1), 1-8

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
1.2 Solvents: Methanol ;  12 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Synthesis of novel pyrrolyl-indomethacin derivatives
Serra Moreno, Judith; et al, European Journal of Medicinal Chemistry, 2012, 57, 391-397

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  10 min, rt
1.2 Solvents: Dichloromethane ;  2 h, rt
2.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
2.2 Solvents: Methanol ;  12 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referenz
Synthesis of novel pyrrolyl-indomethacin derivatives
Serra Moreno, Judith; et al, European Journal of Medicinal Chemistry, 2012, 57, 391-397

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
"Back-to-Front" Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT
Clarke, Aimee K.; et al, ACS Catalysis, 2018, 8(8), 6844-6850

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  5 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
"Back-to-Front" Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT
Clarke, Aimee K.; et al, ACS Catalysis, 2018, 8(8), 6844-6850

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane
2.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
2.2 Solvents: Methanol ;  12 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol
3.2 Reagents: Hydrochloric acid ;  pH 4
Referenz
Investigation of SPR and electrochemical detection of antigen with polypyrrole functionalized by biotinylated single-chain antibody: A review (sic)
Le, H. Q. A.; et al, Analytica Chimica Acta, 2010, 674(1), 1-8

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Thallium nitrate Solvents: Methanol ;  45 min, rt
1.2 Solvents: Methanol ;  12 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol
2.2 Reagents: Hydrochloric acid ;  pH 4
Referenz
Investigation of SPR and electrochemical detection of antigen with polypyrrole functionalized by biotinylated single-chain antibody: A review (sic)
Le, H. Q. A.; et al, Analytica Chimica Acta, 2010, 674(1), 1-8

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ;  0 °C → rt; 2 h, rt
1.2 Reagents: Water
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  5 min, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → rt; 4 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
"Back-to-Front" Indole Synthesis Using Silver(I) Catalysis: Unexpected C-3 Pyrrole Activation Mode Supported by DFT
Clarke, Aimee K.; et al, ACS Catalysis, 2018, 8(8), 6844-6850

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Tosyl chloride
1.2 Reagents: Ammonium chloride
1.3 Reagents: Trimethyl orthoformate ,  Thallium nitrate
1.4 Reagents: Sodium hydroxide Solvents: Water
Referenz
Superhydrophobic Surfaces of Electrodeposited Polypyrroles Bearing Fluorinated Liquid Crystalline Segments
Darmanin, Thierry; et al, Macromolecules (Washington, 2010, 43(22), 9365-9370

2-(1H-pyrrol-3-yl)acetic acid Raw materials

2-(1H-pyrrol-3-yl)acetic acid Preparation Products

2-(1H-pyrrol-3-yl)acetic acid Verwandte Literatur

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